molecular formula C23H16N2O4 B5130377 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B5130377
M. Wt: 384.4 g/mol
InChI Key: BGKOUPJEAUFHLP-UHFFFAOYSA-N
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Description

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzoxazinone moiety, which is known for its stability and reactivity, making it a valuable target for synthetic and industrial applications.

Preparation Methods

The synthesis of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method involves the reaction of 3-chlorosulfonylbenzoyl chloride with anthranilic acid to form N-(m-chlorosulfonylbenzoyl)anthranilamide. This intermediate is then cyclized to form the benzoxazinone ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include aniline, piperidine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4

Properties

IUPAC Name

4-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-21-18-12-8-9-13(10-12)19(18)22(27)25(21)15-5-3-4-14(11-15)20-24-17-7-2-1-6-16(17)23(28)29-20/h1-9,11-13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOUPJEAUFHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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